

detailed synthesis of chlordiazepoxide from 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzophenone

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Application Notes and Protocols

Topic: Detailed Synthesis of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract

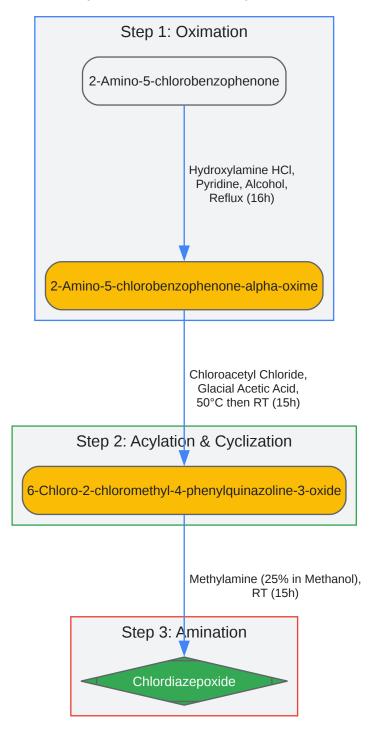
This document provides a detailed protocol for the multi-step synthesis of Chlordiazepoxide, a prototype of the benzodiazepine class of anxiolytics, starting from **2-amino-5-chlorobenzophenone**. The synthesis involves three primary stages: oximation of the starting material, subsequent cyclization via acylation to form a quinazoline-3-oxide intermediate, and a final amination step to yield the target compound. This protocol is intended for research and development purposes and outlines the necessary reagents, conditions, and work-up procedures for each step. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided for visual reference.

Synthesis Workflow

The synthesis of Chlordiazepoxide from **2-amino-5-chlorobenzophenone** is a sequential three-step process. The workflow begins with the formation of an oxime, which then undergoes an intramolecular cyclization, followed by a final substitution reaction to yield the final product.



Synthesis of Chlordiazepoxide



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Caption: Reaction workflow for the synthesis of Chlordiazepoxide.



Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of Chlordiazepoxide and its intermediates.[1][2]

Step 1: Synthesis of 2-Amino-5-chlorobenzophenonealpha-oxime

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (202 g), hydroxylamine hydrochloride (190 g), pyridine (500 mL), and ethanol (1200 mL).[1]
- Reaction: Heat the mixture to reflux and maintain for 16 hours.[1]
- Work-up and Isolation: After cooling, concentrate the reaction mixture in vacuo to dryness. Treat the resulting residue with a mixture of diethyl ether and water.[1]
- Purification: Separate the aqueous layer. The ether layer, which contains precipitated product, should be washed with water and then diluted with petroleum ether to enhance crystallization.[1]
- Final Product: Filter the crystalline product to collect **2-amino-5-chlorobenzophenone**-alpha-oxime. The product can be recrystallized from an ether/petroleum ether mixture to yield colorless prisms.[1][2]

Step 2: Synthesis of 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide

- Reaction Setup: In a suitable reaction vessel, dissolve **2-amino-5-chlorobenzophenone**-alpha-oxime (172.5 g, 0.7 mol) in glacial acetic acid (1 L) by warming the solution to 50°C.[1] [2]
- Reagent Addition: To the warm solution, add chloroacetyl chloride (110 mL, 1.47 mol).[1]
- Reaction: Heat the mixture for 10 minutes at 50°C, then stir at room temperature for 15 hours. During this time, the hydrochloride salt of the product will precipitate as yellow prisms.
 [1][2]



- Isolation of Hydrochloride Salt: Filter off the precipitated 2-chloromethyl-4-phenyl-6chloroquinazoline 3-oxide hydrochloride.[1]
- Isolation of Free Base (from mother liquor): Concentrate the acetic acid mother liquor in vacuo. Dissolve the residue in methylene chloride and wash with an ice-cold sodium carbonate solution. Dry the organic layer, concentrate it to a small volume, and add ether and petroleum ether to precipitate the fine yellow needles of the free base product.[1][2]

Step 3: Synthesis of Chlordiazepoxide

- Reaction Setup: Introduce 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride (98 g) into ice-cold 25% methanolic methylamine (600 mL).[1]
- Reaction: Allow the initial exothermic reaction to subside (cool to below 30°C if necessary), then stir the mixture at room temperature for 15 hours. The product will precipitate out of the solution.[1]
- Work-up and Isolation: Filter off the precipitated reaction product. Concentrate the mother liquor to dryness in vacuo.
- Purification: Dissolve the residue in methylene chloride, wash with water, and dry with sodium sulfate. Concentrate the methylene chloride solution and boil the resulting crystalline residue with a small amount of acetone to remove more soluble impurities. The final product is Chlordiazepoxide.[1]

Data Summary

The table below summarizes the key quantitative parameters for each step of the synthesis.



Step	Starting Material	Key Reagents	Solvent(s)	Reaction Conditions	Product
1	2-Amino-5- chlorobenzop henone	Hydroxylamin e HCl, Pyridine	Ethanol	Reflux, 16 hours	2-Amino-5- chlorobenzop henone- alpha-oxime
2	2-Amino-5- chlorobenzop henone- alpha-oxime	Chloroacetyl Chloride	Glacial Acetic Acid	50°C (10 min), then Room Temp, 15 hours	6-Chloro-2- chloromethyl- 4- phenylquinaz oline-3-oxide
3	6-Chloro-2- chloromethyl- 4- phenylquinaz oline-3-oxide	Methylamine (25% solution)	Methanol	Room Temp, 15 hours	7-Chloro-2- (methylamino)-5-phenyl- 3H-1,4- benzodiazepi ne 4-oxide (Chlordiazep oxide)

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References

- 1. Chlordiazepoxide CAS#: 58-25-3 [m.chemicalbook.com]
- 2. Chlordiazepoxide CAS#: 58-25-3 [amp.chemicalbook.com]
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